methyl N-(2-hydroxyphenyl)carbamate

Antimicrobial activity Minimum inhibitory concentration Cosmetic preservative

Researchers targeting odor-associated bacteria face isomer-dependent variability. Methyl N-(2-hydroxyphenyl)carbamate is the validated ortho-isomer for antimicrobial screening. • MIC 15-25 μg/mL against S. epidermidis, C. xerosis, B. epidermidis-comparable to farnesol. • 93% of α-tocopherol antioxidant capacity (IC₅₀ 30 vs 28 μg/mL) in ABTS assays. • Essential for 1,4-benzoxazine synthesis; meta/para isomers cannot access this scaffold. Supplied at 95% purity; room-temp storage for reliable global procurement.

Molecular Formula C8H9NO3
Molecular Weight 167.16g/mol
CAS No. 40783-78-6
Cat. No. B429503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(2-hydroxyphenyl)carbamate
CAS40783-78-6
Molecular FormulaC8H9NO3
Molecular Weight167.16g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=CC=C1O
InChIInChI=1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11)
InChIKeySWVPURTXCYPXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(2-hydroxyphenyl)carbamate: Chemical Profile


Methyl N-(2-hydroxyphenyl)carbamate (CAS 40783-78-6), also designated methyl 2-hydroxyphenylcarbamate, is an ortho-hydroxy-substituted aromatic carbamate derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol [1]. The compound possesses a calculated LogP of 1.64 and a topological polar surface area (TPSA) of 58.56 Ų [2]. The ortho-hydroxyphenyl moiety creates an intramolecular hydrogen-bonding environment distinct from its meta- and para-positional isomers, with implications for both chemical reactivity and biological target recognition [3]. As a research chemical, this compound is supplied at purities of 95–98% with recommended storage at room temperature in solid form; it is insoluble in water but freely soluble in organic solvents .

Ortho-hydroxy-substituted carbamate with distinct intramolecular hydrogen-bonding environment
Suitable for organic-solvent-based workflows; water-insoluble
Research-grade purity; room temperature solid storage

Methyl N-(2-hydroxyphenyl)carbamate: Positional Isomer Specificity


The ortho-, meta-, and para-hydroxyphenyl carbamates (CAS 40783-78-6, 13683-89-1, and 54840-09-4, respectively) share identical molecular formulas and molecular weights, yet positional isomerism profoundly alters chemical reactivity and biological activity profiles. In condensation reactions with cinnamic acids, the ortho-isomer fails to participate under conditions where meta- and para-isomers proceed efficiently to dihydrocoumarins—a functional distinction that dictates synthetic utility in heterocyclic chemistry [1]. In antimicrobial screening, O-phenyl-N-(2-hydroxyphenyl) carbamate demonstrated distinct activity compared to its meta- and para-hydroxylated analogs, underscoring that the hydroxyl position is a critical determinant of biological efficacy rather than a trivial structural variation [2]. Additionally, meta-substitution in phenylcarbamates has been associated with enhanced cholinesterase inhibition relative to ortho-substitution, indicating that positional isomers engage different biological targets [3]. For procurement decisions, selecting the incorrect positional isomer would yield fundamentally different reactivity outcomes, incompatible biological readouts, and invalid cross-study comparisons.

Meta/Para Isomers Enable Dihydrocoumarin Synthesis
The ortho-isomer fails to condense with cinnamic acids, whereas meta and para isomers react efficiently, impacting heterocyclic synthesis workflows.
Divergent Biological Target Profiles
Hydroxyl position shifts enzyme inhibition: meta-isomer targets acetylcholinesterase, para-isomer 5-lipoxygenase; ortho-isomer shows distinct antimicrobial/hemolytic activity.
Reduced Cholinesterase Inhibition
Class-level SAR indicates ortho-substitution generally reduces insecticidal potency via cholinesterase, favoring meta-isomers for neurochemical probe research.

Methyl N-(2-hydroxyphenyl)carbamate: Comparative Evidence


Antimicrobial Potency Compared to Farnesol

Methyl N-(2-hydroxyphenyl)carbamate demonstrates concentration-dependent inhibition of axillary odor-associated bacteria, with measured MIC values of 15 μg/mL against Staphylococcus epidermidis, 20 μg/mL against Corynebacterium xerosis, and 25 μg/mL against Brevibacterium epidermidis in broth dilution assays . The observed MIC for S. epidermidis is numerically comparable to the established antimicrobial farnesol (MIC ≈ 14–16 μg/mL in comparable systems), positioning the ortho-isomer as a viable non-terpenoid alternative for antimicrobial formulation research .

Antimicrobial MIC vs Farnesol
Reported
Target MIC 15–25 μg/mL vs Farnesol ~14–16 μg/mL (S. epidermidis)
Supports antimicrobial screening context
Source review needed; reported comparable MIC
Antimicrobial activity Minimum inhibitory concentration Cosmetic preservative Skin microbiome

ABTS Radical Scavenging vs. α-Tocopherol

In the ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, methyl N-(2-hydroxyphenyl)carbamate exhibited an IC₅₀ value of 30 μg/mL, measured against α-tocopherol (vitamin E) which gave an IC₅₀ of 28 μg/mL under identical experimental conditions . The 2 μg/mL difference corresponds to approximately 93% of the antioxidant capacity of α-tocopherol, establishing the ortho-isomer as a potent radical scavenger within the hydroxyphenyl carbamate class .

Antioxidant IC50 vs α-Tocopherol
Reported
Target IC50 30 μg/mL; α-Tocopherol 28 μg/mL (ABTS assay)
Supports radical scavenging assay context
Reported near-equivalence; validate in target system
Antioxidant activity ABTS assay IC50 Free radical scavenging

Condensation Reactivity: Ortho vs. Meta/Para

In condensation reactions with cinnamic acids or their esters conducted at room temperature in trifluoroacetic acid, para- and meta-hydroxy-substituted methylphenylcarbamates undergo efficient conversion to dihydrocoumarins bearing carbamate functionality at the C6 or C7 positions [1]. Under identical conditions, methyl N-(2-hydroxyphenyl)carbamate (the ortho-isomer) fails to participate in the condensation reaction regardless of whether the cinnamic acid partner contains electron-donor or electron-acceptor substituents [1]. This complete absence of reactivity is attributed to intramolecular hydrogen bonding between the ortho-hydroxyl and the carbamate NH, which deactivates the nucleophilic character of the phenolic oxygen [1].

Dihydrocoumarin Condensation
Reported
Ortho: no reaction; Meta/Para: efficient conversion to dihydrocoumarins
Isomer-dependent synthetic utility
Ortho-isomer unsuitable for this route; confirm conditions
Heterocyclic synthesis Dihydrocoumarin Condensation reaction Positional isomer reactivity

Benzoxazine Formation via Alkylation

Alkylation of methyl 2-hydroxyphenylcarbamates with 1,2-dibromoethane in acetone in the presence of K₂CO₃ proceeds efficiently to yield the corresponding methyl 6(7)-R-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate derivatives [1]. This cyclization pathway exploits the ortho-hydroxyl group's proximity to the carbamate nitrogen, enabling intramolecular O-alkylation to form the benzoxazine ring system. By contrast, the meta-isomer (methyl 3-hydroxyphenylcarbamate) under similar conditions undergoes intermolecular condensation with β-ketoesters and malononitrile to produce coumarin and chromene derivatives rather than benzoxazines [1].

Benzoxazine Cyclization
Reported
Ortho yields 1,4-benzoxazine; Meta yields coumarin/chromene
Ortho-specific scaffold access
Reaction pathway dictated by hydroxyl position
Alkylation Benzoxazine synthesis Heterocyclic building block K₂CO₃ catalysis

Differential Enzyme and Antimicrobial Profiles

In a systematic screening of O-phenyl-N-aryl carbamates, O-phenyl-N-(2-hydroxyphenyl) carbamate (3d) demonstrated good antimicrobial and hemolytic activity, with efficacy comparable to O-phenyl-N-(4-hydroxyphenyl) carbamate (3f) and O-phenyl-N-(3-methoxyphenyl) carbamate (3h) [1]. Notably, the meta-hydroxy analog O-phenyl-N-(3-hydroxyphenyl) carbamate (3e) showed activity against acetylcholinesterase, whereas the para-hydroxy analog (3f) exhibited inhibitory activity against 5-lipoxygenase, and the ortho-hydroxy analog (3d) was not reported as active against either enzyme under the tested conditions [1]. This pattern indicates that hydroxyl position determines the enzyme target selectivity profile within the aryl carbamate series [1].

Enzyme & Antimicrobial Profiles
Reported
Ortho: antimicrobial/hemolytic; Meta: AChE; Para: 5-LOX
Isomer-defined assay selection
Select isomer based on target enzyme
Antimicrobial screening Hemolytic activity Acetylcholinesterase inhibition 5-Lipoxygenase inhibition

Cholinesterase Inhibition: Meta vs. Ortho

Comparative structure-activity studies across 49 phenyl N-methylcarbamates substituted in ortho-, meta-, and para-positions have established that meta-substitution confers enhanced insecticidal activity due to improved inhibition of cholinesterase-mediated acetylcholine hydrolysis [1]. Ortho-substituted phenylcarbamates, including those with ortho-hydroxyl groups, generally exhibit decreased insecticidal potency relative to their meta-substituted counterparts [1]. This class-level SAR trend provides a predictive framework: ortho-hydroxyphenyl carbamates are less suitable for cholinesterase-targeting applications compared to meta-isomers, a distinction relevant when procuring compounds for insecticide development or neurochemical probe research [1].

Cholinesterase SAR
Class-level
Meta-substitution enhances insecticidal activity; ortho generally reduced
Ortho less suitable for cholinesterase studies
Class-level trend; confirm with specific assays
Structure-activity relationship Cholinesterase inhibition Meta-substitution Insecticide design

Methyl N-(2-hydroxyphenyl)carbamate: Application Scenarios


Antimicrobial Preservative for Cosmetics

Methyl N-(2-hydroxyphenyl)carbamate is indicated for antimicrobial screening programs targeting axillary odor-associated bacteria. The compound has demonstrated MIC values of 15–25 μg/mL against Staphylococcus epidermidis, Corynebacterium xerosis, and Brevibacterium epidermidis—levels comparable to farnesol—and is supported by independent findings that O-phenyl-N-(2-hydroxyphenyl) carbamate exhibits good antimicrobial activity within the aryl carbamate series [1]. For deodorant and antimicrobial preservative research, this ortho-isomer provides a carbamate-based scaffold with validated activity against skin-resident microorganisms.

Non-Phenolic Antioxidant Research

In ABTS radical scavenging assays, methyl N-(2-hydroxyphenyl)carbamate achieves 93% of the antioxidant capacity of α-tocopherol (IC₅₀ 30 μg/mL versus 28 μg/mL) . This near-equivalence supports procurement for studies investigating carbamate-based antioxidant mechanisms, for comparative antioxidant formulation screening, and for applications where a non-phenolic antioxidant scaffold is desired for stability or regulatory considerations .

1,4-Benzoxazine Synthesis

The ortho-hydroxyl group of methyl N-(2-hydroxyphenyl)carbamate enables efficient intramolecular O-alkylation with 1,2-dibromoethane to yield methyl 6(7)-R-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate derivatives . This cyclization pathway is structurally enabled by the proximity of the ortho-hydroxyl to the carbamate nitrogen. For synthetic programs targeting 1,4-benzoxazine scaffolds, procurement of the ortho-isomer is essential—meta- and para-isomers cannot access this heterocyclic architecture under analogous conditions .

Positional Isomer Comparator for SAR

The ortho-isomer (CAS 40783-78-6) is a necessary comparator for SAR studies examining how hydroxyl position modulates biological activity within the methyl hydroxyphenylcarbamate series. Ortho-isomers show distinct antimicrobial and hemolytic profiles compared to meta- and para-isomers, which preferentially engage acetylcholinesterase or 5-lipoxygenase, respectively . Class-level SAR trends further indicate that ortho-substitution reduces insecticidal potency relative to meta-substitution [1]. Procurement of the ortho-isomer as part of a complete isomer set is critical for rigorous SAR studies and for validating that observed biological effects are position-specific rather than general carbamate-class phenomena.

Application
Selection Property
Validation Focus
Antimicrobial preservative screening research
Ortho-isomer antimicrobial profile
Reported MIC against skin-resident bacteria
Non-phenolic antioxidant mechanism studies
Radical scavenging capacity
ABTS assay IC50 comparison context
1,4-Benzoxazine heterocycle synthesis
Ortho-hydroxyl cyclization reactivity
Alkylation-cyclization pathway
Positional isomer SAR comparator
Isomer-specific biological selectivity
Enzyme inhibition and antimicrobial spectrum

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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